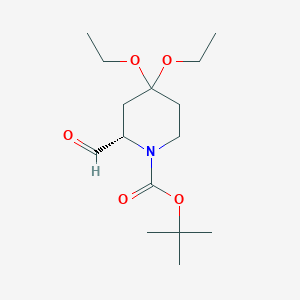
tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate is a chiral molecule that is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. While the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, properties, and applications are discussed, which can provide insights into the tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For example, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is synthesized from 4-methylpyridinium through a series of reactions including SN2 substitution, reduction, oxidation, and acylation, with an overall high yield . Similarly, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is synthesized from piperidin-4-ylmethanol through nucleophilic substitution, oxidation, halogenation, and elimination reactions . These methods could potentially be adapted for the synthesis of tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate.
Molecular Structure Analysis
The molecular structure of related compounds is often characterized using spectroscopic methods such as NMR and X-ray crystallography. For instance, the crystal and molecular structure of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding . These techniques could be employed to determine the molecular structure of tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate.
Chemical Reactions Analysis
The related compounds participate in various chemical reactions. For example, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives undergo reactions with L-selectride to yield hydroxypiperidine carboxylates . Additionally, the use of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate in dipeptide synthesis and as a chiral auxiliary in various transformations is described . These reactions provide a framework for understanding the reactivity of tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their synthesis and molecular structure. For instance, the tert-butyldimethylsilylated derivatives of carboxylic acids are analyzed using gas-liquid chromatography and mass spectrometry, which could be relevant for the analysis of tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate derivatives . The conformational analysis of tert-butyl 2-methoxy-5,6-dihydro-2H-pyran-6-carboxylates based on NMR spectra also provides insights into the conformational preferences of similar compounds .
Applications De Recherche Scientifique
-
- Tertiary butyl esters find large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
- The method involves the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
- The resultant flow process was found to be more efficient, versatile, and sustainable compared to the batch .
- Solvolysis of tert-Butyl Halides
- In the field of physical chemistry, the solvolysis of tert-butyl halides, such as tert-butyl chloride, is studied .
- The process involves the ionization of the covalent C–Cl bond, leading to the consecutive formation of three ion pairs: a contact ion pair, a loose ion pair, and a solvent-separated ion pair .
- Physical Chemistry
- The solvolysis of tert-butyl halides, such as tert-butyl chloride, is studied in the field of physical chemistry .
- The process involves the ionization of the covalent C–Cl bond, leading to the consecutive formation of three ion pairs: a contact ion pair, a loose ion pair, and a solvent-separated ion pair .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO5/c1-6-19-15(20-7-2)8-9-16(12(10-15)11-17)13(18)21-14(3,4)5/h11-12H,6-10H2,1-5H3/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRBCIWFTCYRNP-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCN(C(C1)C=O)C(=O)OC(C)(C)C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1(CCN([C@@H](C1)C=O)C(=O)OC(C)(C)C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2S)-4,4-diethoxy-2-formylpiperidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B1328781.png)
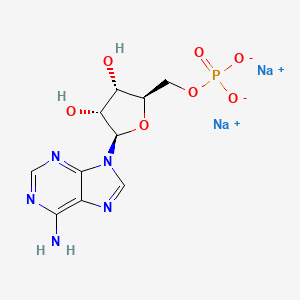
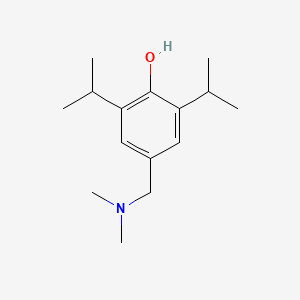
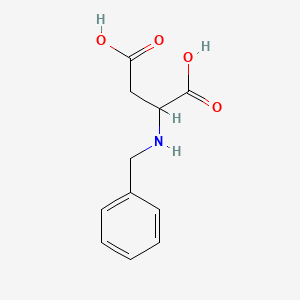

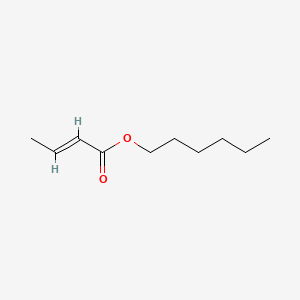
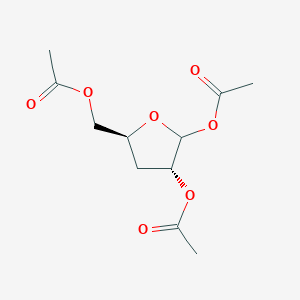
-amino]acetic acid](/img/structure/B1328800.png)
![[{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328801.png)
![[{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328806.png)
![[{2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328808.png)
![[(2-Oxo-2-pyrrolidin-1-ylethyl)(phenyl)amino]-acetic acid](/img/structure/B1328810.png)
![[(2-Morpholin-4-yl-2-oxoethyl)(phenyl)amino]-acetic acid](/img/structure/B1328811.png)
![[{2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328815.png)